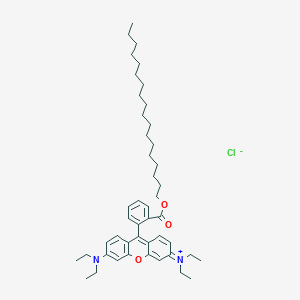

Octadecyl Rhodamine B Chloride

Descripción

Propiedades

IUPAC Name |

[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N2O3.ClH/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGODEMQGQNUKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984180 | |

| Record name | 3,6-Bis(diethylamino)-9-{2-[(octadecyloxy)carbonyl]phenyl}xanthen-10-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65603-19-2 | |

| Record name | Octadecyl rhodamine B chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065603192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis(diethylamino)-9-{2-[(octadecyloxy)carbonyl]phenyl}xanthen-10-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl Rhodamine B Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYL RHODAMINE B CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM25QZB78X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Octadecyl Rhodamine B Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl Rhodamine B Chloride (R18) is a lipophilic, cationic, and amphiphilic fluorescent probe extensively utilized in cellular and membrane biology research.[1][2] Its unique photophysical properties, particularly its concentration-dependent self-quenching, make it an invaluable tool for studying membrane fusion, lipid dynamics, and for cell membrane staining.[1][3] This technical guide provides an in-depth overview of the structure, properties, and key applications of R18, complete with experimental protocols and data presented for ease of use by researchers in the field.

Structure and Physicochemical Properties

R18 consists of a rhodamine B core, a well-characterized fluorophore, ester-linked to an eighteen-carbon alkyl chain (octadecyl group). This long hydrocarbon tail confers the lipophilic nature to the molecule, enabling its spontaneous insertion into lipid bilayers, while the xanthene ring of the rhodamine B moiety is responsible for its fluorescent properties. The overall positive charge of the molecule facilitates its interaction with negatively charged cell membranes.[1]

Chemical Structure:

-

IUPAC Name: [6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium chloride[4]

-

Molecular Formula: C₄₆H₆₇ClN₂O₃[4]

-

CAS Number: 65603-19-2[4]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 731.50 g/mol | [1] |

| Appearance | Dark solid | |

| Solubility | Soluble in Ethanol (EtOH) and DMSO | [3] |

| Critical Aggregation Concentration (CAC) | 14 nM | [3] |

Spectral and Fluorescence Properties

The fluorescence of R18 is highly dependent on its local environment and concentration. In dilute solutions or when incorporated into lipid membranes at low concentrations, it exhibits strong fluorescence. However, at high concentrations within a membrane, its fluorescence is significantly quenched due to the formation of non-fluorescent aggregates and resonance energy transfer between adjacent molecules. This self-quenching is reversible upon dilution, a property that is exploited in membrane fusion assays.[3][5] When R18-labeled membranes fuse with unlabeled membranes, the probe is diluted, leading to a measurable increase in fluorescence intensity (dequenching).[5]

The spectral properties of this compound are summarized in the following table.

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | 556 nm | Methanol (MeOH) | [3] |

| 565 nm | Triton X-100 (monomer) | [3] | |

| 524 nm, 574 nm | Water (aggregates) | [3] | |

| Emission Maximum (λem) | 578 nm | Methanol (MeOH) | [3] |

| 585 nm | Triton X-100 (monomer) | [3] | |

| Fluorescence Quantum Yield (Φ) | 0.3 (intrinsic) | ||

| Fluorescence Lifetime (τ) | Not explicitly found for R18. The parent compound, Rhodamine B, has a lifetime of ~1.7 ns in water. |

Experimental Protocols

R18 Membrane Fusion Assay

This protocol describes a common application of R18 to monitor the fusion of lipid vesicles (liposomes) or enveloped viruses with target membranes. The principle lies in the dequenching of R18 fluorescence upon membrane fusion.

Materials:

-

This compound (R18) stock solution (e.g., 1 mg/mL in ethanol)

-

Labeled vesicles (e.g., liposomes or virus)

-

Unlabeled target vesicles or cells

-

Fusion buffer (e.g., PBS, HEPES-buffered saline)

-

Fluorometer or fluorescence plate reader

-

Triton X-100 solution (2% v/v) for determining maximum fluorescence

Methodology:

-

Labeling of Vesicles with R18:

-

Incubate the vesicles (e.g., 1 mg of lipid or viral protein) with a specific amount of R18 stock solution. The final concentration of R18 in the membrane should be sufficient to cause self-quenching (typically 5-10 mol%).

-

The incubation is usually carried out for 1 hour at room temperature with gentle mixing.

-

Remove unincorporated R18 by gel filtration chromatography (e.g., using a Sephadex G-75 column) or by pelleting and resuspending the vesicles.

-

-

Fusion Reaction:

-

In a fluorometer cuvette or a well of a microplate, add the unlabeled target membranes suspended in the fusion buffer.

-

Add the R18-labeled vesicles to the target membranes at a desired ratio (e.g., 1:9 labeled to unlabeled).

-

Initiate fusion using a specific trigger (e.g., change in pH, addition of a fusogenic agent like calcium ions or polyethylene (B3416737) glycol).

-

Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for R18 (e.g., Ex: 560 nm, Em: 590 nm).

-

-

Data Analysis:

-

Record the initial fluorescence (F₀).

-

After the fusion reaction has reached a plateau, record the final fluorescence (F_t).

-

To determine the maximum possible fluorescence (F_max), add a small volume of Triton X-100 solution to the sample to completely disrupt the vesicles and dequench the R18.

-

The percentage of fusion can be calculated using the following formula: % Fusion = [(F_t - F₀) / (F_max - F₀)] * 100

-

Mandatory Visualizations

Logical Workflow for R18 Membrane Fusion Assay

Caption: Workflow of the this compound (R18) membrane fusion assay.

Principle of R18 Self-Quenching and Dequenching

Caption: Concentration-dependent fluorescence self-quenching and dequenching of R18.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. biotium.com [biotium.com]

- 4. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

An In-depth Technical Guide to Octadecyl Rhodamine B Chloride (R18)

CAS Number: 65603-19-2

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl Rhodamine B Chloride, commonly referred to as R18, is a lipophilic, cationic fluorescent probe widely utilized in cell biology, virology, and membrane biophysics research. Its amphipathic nature, comprising a hydrophilic rhodamine fluorophore and a long hydrophobic octadecyl tail, allows for its stable insertion into lipid bilayers. This unique characteristic makes it an invaluable tool for staining cellular membranes and investigating dynamic membrane events.

The core principle behind many of its applications lies in its concentration-dependent self-quenching property. When incorporated into a membrane at high concentrations, the close proximity of R18 molecules leads to a significant reduction in fluorescence. Fusion of this labeled membrane with an unlabeled membrane results in the dilution of the probe, a decrease in self-quenching, and a quantifiable increase in fluorescence intensity. This "dequenching" phenomenon is the basis for highly sensitive assays monitoring membrane fusion events, such as virus-cell entry and liposome-mediated drug delivery. This guide provides a detailed overview of the physicochemical properties, key experimental protocols, and relevant biological pathways associated with the use of this compound.

Physicochemical and Spectroscopic Properties

The reliable application of this compound in quantitative assays depends on a clear understanding of its physical and spectral characteristics. The data presented below have been compiled from various suppliers and scientific publications.

| Property | Value |

| CAS Number | 65603-19-2[1] |

| Molecular Formula | C₄₆H₆₇ClN₂O₃ |

| Molecular Weight | 731.50 g/mol [1] |

| Appearance | Orange to dark red crystalline powder |

| Purity | ≥95% (HPLC) |

| Solubility | Soluble in Ethanol (EtOH) and Dimethyl Sulfoxide (DMSO)[1] |

| Molar Extinction Coeff. | 9.54 x 10⁴ M⁻¹ cm⁻¹ (at 564 nm) |

| Excitation (λex) max | ~556-565 nm (Solvent/environment dependent)[1][2] |

| Emission (λem) max | ~578-590 nm (Solvent/environment dependent)[1][2] |

| Storage Conditions | -20°C, protect from light |

Experimental Protocols and Methodologies

Detailed and reproducible protocols are critical for obtaining reliable data. The following sections provide step-by-step methodologies for the most common applications of this compound.

Preparation of Stock and Working Solutions

Proper preparation of the probe is the first step in any successful experiment.

-

Stock Solution (1 mM):

-

Weigh out 7.32 mg of this compound.

-

Dissolve in 10 mL of anhydrous DMSO or absolute ethanol.

-

Vortex thoroughly until fully dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light. The stock solution is stable for several months under these conditions.

-

-

Working Solution:

-

The concentration of the working solution is highly application-dependent.

-

For general cell membrane staining, a final concentration of 1-5 µM is typically used.

-

For membrane fusion assays, the labeling concentration is higher to induce self-quenching.

-

Dilute the stock solution in an appropriate buffer (e.g., PBS, HEPES-buffered saline) immediately before use. To prevent aggregation in aqueous solutions, the inclusion of a carrier protein like 0.1% human serum albumin (HSA) can be beneficial, especially when working with model membranes.[2]

-

General Workflow for Membrane Labeling

The following diagram illustrates the fundamental steps for labeling biological membranes, such as live cells or viral envelopes, with this compound.

Membrane Fusion Assay: The R18 Dequenching Method

This assay is the most powerful application of R18, used to monitor the kinetics of lipid mixing between two membrane populations (e.g., virus and cell, or liposome (B1194612) and liposome).

-

Principle: One population of vesicles (e.g., viruses or liposomes) is labeled with R18 at a high surface density (typically 5-10 mole percent), causing its fluorescence to be self-quenched. When these labeled vesicles fuse with an unlabeled target membrane population, the R18 probe is diluted over a larger surface area. This dilution relieves the quenching, resulting in an increase in fluorescence intensity that is proportional to the extent of fusion.

-

Detailed Protocol (Virus-Cell Fusion Example):

-

Labeling Virus:

-

Incubate purified virus (e.g., 100 µg of viral protein) with a working solution of R18 in a suitable buffer for 1 hour at room temperature with gentle agitation. The final R18 concentration should be calculated to achieve 5-10 mole percent relative to the total viral lipid content.

-

Remove unincorporated R18 by passing the mixture through a gel filtration column (e.g., Sephadex G-75).

-

-

Assay Setup:

-

Add the target cells (e.g., 1x10⁶ cells) to a cuvette containing pre-warmed buffer (e.g., PBS, pH 7.4) under constant stirring in a fluorometer.

-

Record the baseline fluorescence (F_initial) using excitation at ~560 nm and emission at ~590 nm.

-

-

Initiating Fusion:

-

Add the R18-labeled virus to the cuvette containing the target cells.

-

For pH-dependent viruses like influenza, trigger fusion by acidifying the medium to the optimal pH (e.g., pH 5.0) by adding a small volume of a pre-calculated acidic buffer.

-

Continuously record the fluorescence intensity (F_t) over time.

-

-

Determining Maximum Fluorescence (100% Dequenching):

-

At the end of the experiment, add a detergent (e.g., Triton X-100 to a final concentration of 0.1%) to the cuvette. This completely disrupts all membranes, leading to infinite dilution of the R18 and maximum dequenching. Record this value as F_max.

-

-

Calculation of Fusion Percentage:

-

The percentage of fusion at any given time point (t) can be calculated using the formula: % Fusion(t) = [(F_t - F_initial) / (F_max - F_initial)] * 100

-

-

Application in Signaling Pathway Analysis: Viral Entry

This compound is instrumental in dissecting the early stages of viral infection, which is a complex signaling and membrane trafficking pathway. The entry of an enveloped virus, such as influenza, via endocytosis is a classic example where R18 can be used to monitor the critical membrane fusion step that releases the viral genome into the host cell.

The diagram below outlines the key events in the influenza virus entry pathway, highlighting the step where R18 dequenching provides a direct readout of activity.

In this pathway, the fusion between the viral envelope and the endosomal membrane (Step 4) is the critical event for infection. By labeling the virus with self-quenched R18, researchers can precisely measure the kinetics and efficiency of this fusion step in response to endosomal acidification, providing insights into the viral entry mechanism and the efficacy of potential antiviral drugs that target this stage.

References

An In-depth Technical Guide to Octadecyl Rhodamine B Chloride (R18) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Octadecyl Rhodamine B Chloride (R18), a versatile lipophilic fluorescent probe. It details its physicochemical properties, experimental applications, and its role in investigating cellular membrane dynamics and signaling.

Core Properties of this compound

This compound is a cationic amphiphilic dye widely utilized for its fluorescent properties and its ability to integrate into lipid membranes.[1][2] This characteristic makes it an invaluable tool for studying membrane fusion, cell membrane staining, and the dynamics of lipid microdomains.[1][3][4]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 731.5 g/mol | [3][5] |

| Molecular Formula | C₄₆H₆₇ClN₂O₃ | [3][5] |

| CAS Number | 65603-19-2 | [3] |

| Appearance | Orange to amber or red powder | [3] |

| Solubility | Soluble in Ethanol (EtOH) or Dimethyl sulfoxide (B87167) (DMSO) | [6] |

| Excitation Maximum (λex) | ~556-565 nm | [4][6] |

| Emission Maximum (λem) | ~578-590 nm | [4][6] |

Key Applications and Experimental Protocols

The primary application of this compound is in lipid mixing assays to monitor membrane fusion. This is based on the principle of fluorescence self-quenching. When R18 is incorporated into a membrane at high concentrations, its fluorescence is quenched. Upon fusion with an unlabeled membrane, the probe dilutes, leading to a measurable increase in fluorescence intensity.[2][3]

Experimental Protocol: R18 Membrane Fusion Assay

This protocol outlines the general steps for a lipid mixing assay to quantify the fusion of vesicles, such as outer membrane vesicles (OMVs) or liposomes.

1. Preparation of Labeled and Unlabeled Vesicles:

-

Labeling: Incubate a suspension of vesicles (e.g., OMVs at 10⁸ vesicles/mL) with an ethanolic solution of this compound. The final concentration of R18 should be sufficient to saturate the membrane and maximize fluorescence quenching.[4]

-

Incubation: Gently mix the vesicle and R18 solution and incubate for at least one hour at room temperature to allow for the incorporation of the dye into the vesicle membranes.[1]

-

Unlabeled Vesicles: Prepare a separate, more concentrated suspension of unlabeled vesicles (e.g., 10¹⁰ vesicles/mL).[4]

2. Fusion Reaction and Measurement:

-

In a quartz cuvette, add an aliquot of the R18-labeled vesicles.

-

To initiate the fusion process, add an excess of unlabeled vesicles (e.g., a 1:100 ratio of labeled to unlabeled vesicles).[4]

-

Bring the final volume to 1 mL with an appropriate buffer (e.g., 10 mM Tris buffer, pH 8.0) under constant stirring.[4]

-

Place the cuvette in a fluorometer and monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths should be set according to the spectral properties of R18 (e.g., Ex: 560 nm, Em: 590 nm).

3. Determination of Maximum Fluorescence (Infinite Dilution):

-

To determine the fluorescence at infinite dilution (Fmax), which represents 100% fusion, add a sufficient amount of a detergent, such as Triton X-100, to the cuvette to completely solubilize the membranes.[4]

-

Allow the sample to incubate for approximately 5 minutes for the fluorescence signal to stabilize before recording the Fmax value.[4]

4. Calculation of Fusion Percentage:

-

The percentage of fusion can be calculated using the following equation: % Fusion = [(F(t) - F₀) / (Fmax - F₀)] x 100 Where:

-

F(t) is the fluorescence at a given time point.

-

F₀ is the initial fluorescence before the addition of unlabeled vesicles.

-

Fmax is the maximum fluorescence after the addition of detergent.

-

Experimental Workflow: R18 Membrane Fusion Assay

References

- 1. Single particle assay of coronavirus membrane fusion with proteinaceous receptor-embedded supported bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biology.kenyon.edu [biology.kenyon.edu]

Octadecyl Rhodamine B Chloride: A Comprehensive Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl Rhodamine B Chloride (R18) is a lipophilic fluorescent dye widely utilized in biological and biochemical research. Structurally, it comprises a rhodamine B fluorophore linked to a long C18 alkyl chain, rendering it highly amphiphilic. This unique property allows for its spontaneous insertion into lipid bilayers, with the rhodamine B moiety positioned at the membrane-water interface and the octadecyl tail anchored within the hydrophobic core of the membrane.[1] This guide provides an in-depth overview of the excitation and emission spectral properties of R18, detailed experimental protocols for their characterization, and insights into its application in studying membrane dynamics and cellular signaling pathways.

Photophysical Properties of this compound

The fluorescence of this compound is highly dependent on its local environment, particularly the solvent polarity and its concentration within a lipid membrane. In dilute solutions or when incorporated into membranes at low concentrations, R18 exhibits strong fluorescence. However, at high concentrations within a membrane, it undergoes self-quenching, a property that is exploited in various membrane fusion assays.[2]

Quantitative Spectroscopic Data

The key photophysical parameters of this compound are summarized in the table below. It is important to note that these values can vary depending on the specific experimental conditions, such as the solvent, temperature, and the composition of the lipid membrane.

| Parameter | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | 556 nm | Methanol (B129727) (MeOH) | [2][3] |

| 565 nm | 1% Triton X-100 | [4][5] | |

| Emission Maximum (λem) | 578 nm | Methanol (MeOH) | [2][3] |

| 585 nm | 1% Triton X-100 | [4][5] | |

| Molar Extinction Coefficient (ε) | 100,000 cm⁻¹M⁻¹ | Methanol (MeOH) | [6] |

| 95,400 cm⁻¹M⁻¹ | 1% Triton X-100 | [4] | |

| Quantum Yield (Φ) | 0.3 | Intrinsic value | [4] |

Note: The quantum yield of rhodamine dyes can be influenced by the solvent environment.

Experimental Protocols

I. Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

A. Materials and Reagents:

-

This compound (R18)

-

Spectroscopy-grade solvent (e.g., Methanol, Ethanol (B145695), or a buffered solution containing a detergent like Triton X-100)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

B. Preparation of Stock and Working Solutions:

-

Stock Solution (e.g., 1 mM): Prepare a stock solution of R18 in a suitable organic solvent like DMSO or ethanol.[5] For example, to make a 1 mM stock solution, dissolve 0.732 mg of R18 (MW: 731.5 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C, protected from light.[2]

-

Working Solution (e.g., 1 µM): To prevent aggregation and self-quenching, it is crucial to work with dilute solutions.[5] Prepare a working solution by diluting the stock solution in the desired solvent for analysis (e.g., methanol or a buffer with Triton X-100). For a 1 µM working solution, dilute 1 µL of the 1 mM stock solution into 1 mL of the final solvent. Ensure the absorbance of the working solution at the excitation maximum is below 0.1 to avoid inner filter effects.

C. Spectrofluorometer Setup and Data Acquisition:

-

Instrument Warm-up: Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to stabilize.

-

Solvent Blank: Fill a quartz cuvette with the solvent used to prepare the working solution. Place it in the sample holder and record a blank spectrum for both excitation and emission to subtract the background signal.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 580 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 570 nm).

-

The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence, with the peak corresponding to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).

-

The resulting spectrum will show the intensity of fluorescence at different wavelengths, with the peak corresponding to the emission maximum (λem).

-

-

Data Analysis: Correct the recorded spectra for the solvent blank. The peak wavelengths of the corrected spectra represent the excitation and emission maxima of R18 in the chosen solvent.

D. Experimental Workflow Diagram:

Caption: Workflow for measuring the excitation and emission spectra of R18.

II. Protocol for Labeling Vesicles for Membrane Fusion Assay

This protocol describes the labeling of vesicles with R18 at a self-quenching concentration, a common procedure for studying membrane fusion.

A. Materials and Reagents:

-

This compound (R18) stock solution (1 mM in ethanol or DMSO)

-

Pre-formed liposomes (unlabeled) in a suitable buffer

-

Ethanol

-

Sephadex G-75 column or similar for purification

B. Labeling Procedure:

-

Probe Incorporation: To a suspension of pre-formed vesicles, add the R18 stock solution while vortexing. The final concentration of R18 in the lipid bilayer should be between 5-10 mol% to ensure self-quenching.

-

Incubation: Incubate the mixture for 1 hour at room temperature with gentle shaking to facilitate the incorporation of the dye into the vesicle membranes.

-

Purification: Remove the unincorporated R18 by passing the labeled vesicle suspension through a gel filtration column (e.g., Sephadex G-75) equilibrated with the same buffer as the vesicles.

-

Verification of Labeling: The successful incorporation and self-quenching can be verified by measuring the fluorescence intensity before and after the addition of a detergent (e.g., 1% Triton X-100). A significant increase in fluorescence upon detergent addition indicates successful labeling and initial quenching.

C. Membrane Fusion Assay Workflow:

Caption: Workflow for a membrane fusion assay using R18-labeled vesicles.

Applications in Cellular Signaling and Membrane Dynamics

This compound is a valuable tool for investigating various aspects of cell membrane biology and their role in signaling.

Membrane Fusion and Trafficking

The self-quenching property of R18 makes it an excellent probe for studying membrane fusion events, such as virus-cell fusion, exocytosis, and endocytosis.[7] When R18-labeled vesicles or viruses fuse with an unlabeled membrane, the probe dilutes into the larger membrane area, leading to a relief of self-quenching and a measurable increase in fluorescence intensity.[7]

Lipid Rafts and Membrane Domains

R18 can be used to study the heterogeneity of the plasma membrane, including the dynamics of lipid rafts.[4] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. The partitioning of R18 into different membrane phases can provide insights into the organization and properties of these domains.

Endocytic Pathway Studies

Recent studies have shown that the internalization of R18 can be dependent on specific lipid compositions, such as the presence of phosphatidylethanolamine (B1630911) (PE).[8][9] This suggests that R18 can be used as a probe to track specific endocytic pathways and lipid transport mechanisms within the cell. For instance, R18 delivered to vacuoles through autophagy has been observed to be exported and redirected to endosomes, highlighting its utility in studying lipid homeostasis.[8][9]

Signaling Pathway Diagram

The following diagram illustrates the general process of R18 internalization and its potential involvement in tracking lipid-dependent endocytic pathways.

Caption: R18 internalization pathways and intracellular trafficking.

Conclusion

This compound is a versatile and powerful fluorescent probe for studying the structure and dynamics of biological membranes. Its well-characterized photophysical properties, particularly its environment-sensitive fluorescence and self-quenching behavior, make it an indispensable tool for researchers in cell biology, biochemistry, and drug development. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective application of R18 in elucidating complex cellular processes involving membrane fusion, lipid domain organization, and intracellular trafficking pathways.

References

- 1. This compound (R18) 10 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]

- 7. Frontiers | Biomimetic lipid–fluorescein probe for cellular bioimaging [frontiersin.org]

- 8. Monitoring phospholipid dynamics in vivo with a fluorescent dye octadecyl rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Octadecyl Rhodamine B Chloride in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Octadecyl Rhodamine B Chloride (R18), a lipophilic fluorescent dye, in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). This document includes quantitative solubility data, detailed experimental protocols for solubility determination and stock solution preparation, and a workflow for a common application, the membrane fusion assay.

Introduction to this compound (R18)

This compound, commonly referred to as R18, is a vital tool in cellular and membrane biology.[1] Its amphiphilic nature, consisting of a hydrophilic rhodamine fluorophore and a lipophilic octadecyl tail, allows it to readily insert into lipid bilayers.[2] This property makes it an excellent probe for staining cell membranes and for studying dynamic membrane events such as fusion and trafficking.[1][3] A key characteristic of R18 is its concentration-dependent fluorescence quenching. At high concentrations within a membrane, its fluorescence is self-quenched. Upon membrane fusion and subsequent dilution of the probe, a significant increase in fluorescence intensity is observed, forming the basis of many membrane fusion assays.[1][4][5][6] Accurate preparation of R18 solutions is critical for the reliability and reproducibility of such assays.

Quantitative Solubility Data

The solubility of this compound can vary based on the purity of the compound, the specific solvent batch (e.g., age and water content of DMSO), and the dissolution method.[2] The following table summarizes the reported solubility values in DMSO and ethanol.

| Solvent | Reported Solubility | Molar Concentration (MW: 731.49 g/mol ) | Recommended Dissolution Method | Source(s) |

| DMSO | 90 mg/mL | ~123.04 mM | Sonication and heating to 60°C are recommended. | [3] |

| DMSO | 100 mg/mL | ~136.71 mM | Ultrasonic and warming and heat to 60°C. Use newly opened DMSO. | [2] |

| Ethanol | 10 mg/mL | ~13.67 mM | Not specified. | [1] |

| Ethanol | "Soluble" | Not specified | Not specified. | [4][5] |

Note: The molecular weight of this compound is approximately 731.5 g/mol .[4][5][7]

Experimental Protocols

This protocol outlines a general method for determining the saturation solubility of a fluorescent dye like this compound in a given solvent.

Caption: Workflow for experimental solubility determination.

Methodology:

-

Preparation: Accurately weigh a sample of this compound into a suitable vial (e.g., a microcentrifuge tube).

-

Solvent Addition: Add a small, precise volume of the test solvent (DMSO or ethanol) to create a slurry that is expected to be above the saturation point.

-

Equilibration: Vigorously mix the sample using a vortexer and/or a sonicator bath. For DMSO, gentle heating to 60°C can be applied to facilitate dissolution, as recommended by suppliers.[2][3] Allow the mixture to equilibrate at a constant temperature for a set period (e.g., 2-24 hours) to ensure saturation is reached.

-

Separation: Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet any undissolved solid.

-

Analysis: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved R18 in the supernatant. This can be achieved by measuring its absorbance using a UV-Vis spectrophotometer and applying the Beer-Lambert law, using a known extinction coefficient for R18 in that solvent. The concentration of this saturated solution represents the maximum solubility.

For most experimental applications, a concentrated stock solution is prepared and then diluted to a final working concentration.

-

Select Solvent and Concentration: Based on the data table, choose a solvent and a target concentration well below the maximum solubility to ensure complete dissolution (e.g., 10 mg/mL in DMSO).

-

Weigh Compound: Accurately weigh the required mass of this compound.

-

Dissolution: Add the calculated volume of solvent. To aid dissolution in DMSO, sonicate the vial in a water bath and warm it to 60°C until all solid particles are visibly dissolved.[2][3] For ethanol, vortexing at room temperature is typically sufficient.

-

Storage: Store the stock solution at -20°C, protected from light.[4][5] As hygroscopic DMSO can impact solubility, it is advisable to use newly opened, anhydrous grade DMSO and store the resulting stock solution with a desiccant.[2]

Application Workflow: Virus-Cell Membrane Fusion Assay

This compound is extensively used to monitor the fusion of viral envelopes with cell membranes. The following diagram illustrates a typical workflow for such an experiment.

Caption: Workflow of an R18 dequenching assay for membrane fusion.

This assay leverages the solubility of R18 in the lipid environment of the viral membrane. The initial labeling step requires a high concentration of R18 to ensure efficient incorporation and quenching. The subsequent fusion event with the much larger cell membrane leads to a significant dilution of the probe, resulting in a measurable increase in fluorescence that is proportional to the extent of fusion.

Conclusion

This compound exhibits high solubility in DMSO, particularly with the aid of heat and sonication, reaching concentrations up to 100 mg/mL. Its solubility in ethanol is lower but still sufficient for creating usable stock solutions. For researchers and drug development professionals, understanding these solubility characteristics and employing proper dissolution techniques is fundamental to preparing accurate and effective reagents for a wide range of applications, most notably in the study of membrane dynamics. The protocols and data provided in this guide serve as a critical resource for ensuring the successful use of this versatile fluorescent probe.

References

- 1. This compound - CAS-Number 65603-19-2 - Order from Chemodex [chemodex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. lifetechindia.com [lifetechindia.com]

- 7. This compound | C46H67ClN2O3 | CID 65232 - PubChem [pubchem.ncbi.nlm.nih.gov]

Octadecyl Rhodamine B Chloride mechanism of action in membranes

An In-Depth Technical Guide to the Mechanism of Action of Octadecyl Rhodamine B Chloride in Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (R18) is a lipophilic, cationic fluorescent probe widely utilized in membrane biophysics and cell biology. Its unique photophysical properties, primarily its concentration-dependent self-quenching, have established it as a cornerstone tool for studying membrane fusion events. This technical guide provides an in-depth exploration of the mechanism of action of R18 in lipid membranes. It details the biophysical principles governing its membrane insertion, fluorescence behavior, and its application in key experimental assays. Quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to offer a comprehensive resource for researchers employing this versatile probe.

Core Mechanism of Action in Membranes

This compound is an amphiphilic molecule composed of a hydrophilic rhodamine B fluorophore and a long, hydrophobic octadecyl (C18) hydrocarbon tail.[1] This structure dictates its interaction with lipid bilayers.

-

Membrane Insertion and Orientation: The hydrophobic C18 tail spontaneously inserts into the acyl chain region of the lipid bilayer, anchoring the probe within the membrane. The positively charged, fluorescent rhodamine B headgroup is positioned at the membrane-water interface. Molecular dynamics simulations suggest the xanthene moiety of the rhodamine headgroup orients roughly parallel to the membrane plane.[2]

-

Concentration-Dependent Fluorescence Self-Quenching: The primary principle behind R18's utility in fusion assays is fluorescence self-quenching. When R18 is incorporated into a lipid membrane at high surface densities (e.g., 1-10 mole percent), the close proximity of the fluorophores leads to the formation of non-fluorescent H-dimers and other aggregates.[3] This aggregation results in a significant reduction, or "quenching," of the fluorescence emission.[4]

-

Fluorescence Dequenching upon Dilution: When the R18-labeled membrane fuses with an unlabeled target membrane, the probes diffuse over a larger surface area.[5] This dilution breaks up the aggregates, transitioning the probes back to their fluorescent monomeric state.[6] The resulting increase in fluorescence intensity, known as dequenching, is directly proportional to the extent of lipid mixing between the two membranes. This process is the basis of the widely used R18 lipid-mixing assay.

-

Influence of Membrane Composition: The partitioning and behavior of R18 are sensitive to the local lipid environment.

-

Lipid Order: R18 exhibits a higher binding capacity for liquid-disordered (Ld) membrane domains (e.g., rich in DOPC) compared to more ordered, raft-like liquid-ordered (Lo) domains (e.g., enriched with cholesterol and sphingomyelin).[3][7]

-

Quenching Efficiency: The degree of self-quenching is more than two-fold greater in ordered membranes compared to disordered membranes at the same concentration, an effect attributed to the membrane-condensing properties of lipids like cholesterol.[3][7]

-

-

Mitochondrial Accumulation: As a lipophilic cation, R18, similar to its parent compound Rhodamine B, can accumulate in the mitochondrial matrix of living cells.[8][9] This accumulation is driven by the large negative-inside mitochondrial membrane potential (ΔΨm). This property allows R18 to be used as a probe for mitochondrial energization and membrane potential.[10][]

-

Cellular Internalization: Recent studies in yeast have shown that the internalization of R18 can be dependent on the presence of phosphatidylethanolamine (B1630911) (PE), suggesting the probe can also be used to track specific lipid dynamics and non-vesicular transport pathways within the cell.[12][13]

Quantitative Data and Spectroscopic Properties

The photophysical properties of R18 are crucial for experimental design and data interpretation. Key quantitative parameters are summarized below.

| Parameter | Value | Membrane/Solvent Conditions | Reference |

| Excitation Maximum (λex) | 556 - 565 nm | Methanol (MeOH), Triton X-100 | [4][14] |

| Emission Maximum (λem) | 578 - 590 nm | Methanol (MeOH), Triton X-100 | [4] |

| Molar Extinction Coefficient (ε) | 95,400 M⁻¹cm⁻¹ | 1% Triton X-100 | [3] |

| Critical Aggregation Conc. (CAC) | 14 nM | Aqueous Buffer | [7][14] |

| Saturable Binding Capacity | 37% higher in Ld vs. Lo phase | DOPC vs. DOPC:SM:Cholesterol | [7] |

| Mitochondrial Potential (ΔΨm) | -160 ± 4 mV | Estimated in K562 cells (using Rhodamine B) | [8] |

Key Experimental Protocols

R18 Membrane Fusion Dequenching Assay

This protocol describes a standard method for monitoring the fusion of viruses or liposomes with a target membrane.

Methodology:

-

Probe Preparation: Prepare a stock solution of R18 in ethanol (B145695) or DMSO (e.g., 1.5 mg/mL).[15]

-

Labeling:

-

Mix the R18 stock solution with a suspension of viruses or liposomes (the "donor" population). A typical labeling concentration is 2-4 nmol of R18 per mg of viral protein.[16]

-

Incubate the mixture for at least 1 hour at room temperature with gentle agitation to allow for spontaneous insertion of R18 into the membrane.[15][16]

-

-

Purification: Remove unincorporated R18 from the labeled donor population. This can be achieved by passing the mixture through a gel filtration column (e.g., Sephadex G-75) or by centrifugation and resuspension.[15]

-

Fusion Reaction:

-

Mix the labeled donor population with an excess of the unlabeled "target" population (e.g., cells or liposomes) in a fluorometer cuvette under non-fusing conditions (e.g., neutral pH).

-

Record the baseline fluorescence (F_initial). This represents the quenched state.

-

Initiate fusion by adding a trigger (e.g., acidifying the buffer to pH 5.0 for influenza virus fusion).[5]

-

Continuously monitor the increase in fluorescence intensity (F(t)) at the emission maximum (~590 nm) with excitation at ~560 nm.

-

-

Maximum Dequenching (F_max): At the end of the experiment, add a detergent (e.g., Triton X-100 to a final concentration of 0.1-1%) to completely solubilize the membranes.[6] This disperses the R18 to infinite dilution, yielding the maximum possible fluorescence (F_max).

-

Data Analysis: Calculate the percentage of fusion at a given time point (t) using the following equation: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100

Real-Time Membrane Partitioning Assay

This protocol uses flow cytometry to quantify the binding kinetics of R18 to model membranes.[3][14]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of R18 (e.g., 1 mM in DMSO).

-

Prepare bead-supported lipid bilayers ("lipobeads") by fusing liposomes of a defined composition (e.g., DOPC for Ld phase or DOPC:SM:Cholesterol 1:1:1 for Lo phase) onto glass beads.[14]

-

Prepare a working solution of R18 by diluting the stock in a buffer containing a carrier protein like 0.1% human serum albumin (HSA) to prevent aggregation. The final R18 concentration should be kept below its CAC (14 nM).[7][14]

-

-

Binding and Detection:

-

Incubate the lipobeads with the R18 working solution at a controlled temperature (e.g., 37°C) with stirring.

-

At various time points, acquire samples and analyze them using a flow cytometer, monitoring the fluorescence signal associated with the beads.

-

-

Quantification:

-

Calibrate the fluorescence intensity to the number of molecules per bead. This is achieved by using quantum dot-calibrated beads with known fluorescence capacities.[14]

-

-

Kinetic Modeling: Fit the real-time binding data to mass-action kinetic models to determine association/dissociation rates and the saturable binding capacity of the different membrane compositions.[14]

Visualizing Mechanisms and Workflows

Mechanism of R18 in Membrane Fusion Assays

The following diagram illustrates the core principle of the R18 dequenching assay.

Caption: Workflow of the R18 membrane fusion assay based on fluorescence dequenching.

R18 Accumulation in Mitochondria

This diagram shows how R18 acts as a potentiometric probe for mitochondrial function.

Caption: R18 accumulates in the mitochondrial matrix driven by membrane potential.

PE-Dependent Cellular Internalization Pathway

This diagram outlines the proposed pathway for R18 uptake and transport in yeast, highlighting its dependence on phosphatidylethanolamine (PE).

Caption: Proposed PE-dependent internalization and trafficking pathway for R18 in yeast.

Potential Artifacts and Considerations

While powerful, the use of R18 is not without potential complications that researchers must consider:

-

Spontaneous Transfer: R18 monomers can spontaneously transfer between membranes without fusion, although this is generally a slower process.

-

Probe-Induced Effects: At high concentrations, R18 can alter membrane properties. Furthermore, under illumination, R18 can undergo photoconjugation to viral proteins, potentially inactivating the fusion process being studied.[15]

-

Inaccessibility: In some systems, the labeled membrane may not be fully accessible to the target, leading to an underestimation of fusion.

Careful controls, minimizing dye concentration and light exposure, are essential for robust and reliable results.[15]

References

- 1. This compound | CAS#:65603-19-2 | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Role of a Transbilayer pH Gradient in the Membrane Fusion Activity of the Influenza Virus Hemagglutinin: Use of the R18 Assay to Monitor Membrane Merging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time partitioning of octadecyl rhodamine B into bead-supported lipid bilayer membranes revealing quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/cholesterol membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living C. elegans [beilstein-journals.org]

- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Monitoring phospholipid dynamics in vivo with a fluorescent dye octadecyl rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Detecting and Controlling Dye Effects in Single-Virus Fusion Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual Wavelength Imaging Allows Analysis of Membrane Fusion of Influenza Virus inside Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Applications of Octadecyl Rhodamine B Chloride in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Octadecyl Rhodamine B Chloride (R18) is a lipophilic fluorescent probe that has become an indispensable tool in cell biology. Its unique amphiphilic nature, combining a hydrophobic octadecyl tail with a hydrophilic rhodamine B headgroup, allows it to readily insert into cellular membranes. This guide provides a comprehensive overview of the core applications of R18, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.

Core Principle: Concentration-Dependent Self-Quenching

The primary utility of R18 in many of its applications stems from a phenomenon known as self-quenching.[1][2] When R18 molecules are in close proximity within a membrane, as is the case at high concentrations, their fluorescence is significantly reduced.[1][2] Upon dilution, the distance between individual R18 molecules increases, leading to a relief of quenching and a subsequent increase in fluorescence intensity. This property is the cornerstone of the widely used R18 membrane fusion assay.[1][3]

Quantitative Data

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 731.50 g/mol | [1][4] |

| Molecular Formula | C₄₆H₆₇ClN₂O₃ | [1][4] |

| Excitation Maximum (λex) | 556 nm (in Methanol) | [1] |

| 565 nm (in Triton X-100) | [2] | |

| Emission Maximum (λem) | 578 nm (in Methanol) | [1] |

| 585 nm (in Triton X-100) | [2] | |

| Solubility | Soluble in Ethanol (EtOH) or Dimethyl sulfoxide (B87167) (DMSO) | [1][4] |

| Storage | Store at -20°C and protect from light | [1][4] |

Key Applications & Experimental Protocols

Membrane Fusion Assays

The most prominent application of R18 is in monitoring membrane fusion events, such as virus-cell fusion, cell-cell fusion, and liposome (B1194612) fusion.[3][5] The assay relies on the dequenching of R18 fluorescence upon the fusion of a labeled membrane (e.g., a virus or a liposome) with an unlabeled target membrane.

The following diagram illustrates the general workflow for a virus-cell fusion assay using R18.

Caption: Workflow of an R18-based virus-cell membrane fusion assay.

This protocol is a generalized procedure and may require optimization for specific viruses and cell types.

Materials:

-

Purified virus preparation

-

This compound (R18)

-

Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

-

Phosphate-buffered saline (PBS)

-

Target cells in culture

-

Fusion buffer (e.g., low pH buffer for influenza virus)

-

Fluorometer or fluorescence microscope

Procedure:

-

Preparation of R18 Stock Solution:

-

Dissolve R18 in DMSO or EtOH to a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C, protected from light.

-

-

Labeling of Virus:

-

To a suspension of purified virus (e.g., 0.1-1 mg/mL of viral protein in PBS), add the R18 stock solution to a final concentration of 1-5 µg/mL.

-

Incubate the mixture for 30-60 minutes at room temperature with gentle agitation, protected from light.

-

Remove unincorporated R18 by methods such as gel filtration (e.g., using a Sephadex G-75 column) or pelleting the virus by ultracentrifugation and resuspending in fresh buffer. The labeled virus should have R18 incorporated into its membrane at a self-quenching concentration.

-

-

Binding of Labeled Virus to Target Cells:

-

Plate target cells in a suitable format (e.g., 96-well plate for fluorometer readings or on coverslips for microscopy).

-

Add the R18-labeled virus to the cells at a desired multiplicity of infection (MOI).

-

Incubate at 4°C for 1 hour to allow for viral binding to the cell surface without triggering fusion.

-

Wash the cells gently with cold PBS to remove unbound viruses.

-

-

Induction of Fusion:

-

For viruses that require a low pH trigger (e.g., influenza), replace the medium with a pre-warmed, low pH fusion buffer (e.g., pH 5.0).

-

Incubate at 37°C for the desired time to allow fusion to occur. For other viruses, the fusion trigger may be receptor binding at 37°C.

-

-

Measurement of Fluorescence Dequenching:

-

Fluorometer: Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~560/590 nm).

-

Fluorescence Microscopy: Visualize the cells and observe the increase in red fluorescence as fusion occurs. This can provide spatial information about the location of fusion events.

-

-

Data Analysis:

-

The percentage of fusion can be calculated by normalizing the fluorescence signal. The 0% fusion control is the fluorescence of labeled virus bound to cells before the fusion trigger, and the 100% fusion control is achieved by adding a detergent (e.g., Triton X-100) to completely dequench the R18.

-

Staining of Cellular Membranes

R18 can be used as a general stain for cellular membranes in live-cell imaging and flow cytometry.[3][6] Its lipophilic nature ensures it specifically localizes to lipid bilayers.

Caption: General workflow for staining live cell membranes with R18.

Materials:

-

Live cells cultured on coverslips or in a multi-well plate

-

R18 stock solution (1 mg/mL in DMSO)

-

Cell culture medium or a suitable buffer (e.g., PBS or HBSS)

-

Fluorescence microscope

Procedure:

-

Preparation of Staining Solution:

-

Dilute the R18 stock solution in pre-warmed cell culture medium or buffer to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type to achieve good staining with minimal cytotoxicity.

-

-

Staining of Cells:

-

Remove the culture medium from the cells.

-

Add the R18 staining solution to the cells and incubate for 10-30 minutes at 37°C.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or buffer to remove any unincorporated dye.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., TRITC or Texas Red filters).

-

Investigation of Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[7] R18 partitioning into membranes can be influenced by the lipid composition, and it has been used to study the properties of these domains.[8] For instance, changes in R18 fluorescence quenching can indicate alterations in membrane fluidity and organization upon disruption of lipid rafts.

Caption: R18 partitioning within heterogeneous cell membranes.

This protocol provides a framework for using R18 to assess changes in membrane properties upon treatment with lipid raft-disrupting agents.

Materials:

-

Live cells

-

R18

-

Lipid raft disrupting agents (e.g., methyl-β-cyclodextrin (MCD) to deplete cholesterol, or sphingomyelinase (SMase) to hydrolyze sphingomyelin)

-

Fluorometer or fluorescence microscope

-

Appropriate buffers and media

Procedure:

-

Cell Preparation and Staining:

-

Culture cells to the desired confluency.

-

Label the cells with R18 as described in the "Live Cell Membrane Staining" protocol. A higher concentration of R18 might be beneficial to ensure a self-quenched state.

-

-

Treatment with Lipid Raft Disruptors:

-

After staining and washing, treat the cells with the lipid raft disrupting agent at a pre-determined effective concentration and for a specific duration. For example, treat with 1-10 mM MCD for 30-60 minutes.

-

Include an untreated control group of R18-labeled cells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of both the treated and untreated cells using a fluorometer. An increase in fluorescence in the treated cells compared to the control could indicate a change in membrane organization and fluidity that leads to the dequenching of R18.

-

Alternatively, observe the cells under a fluorescence microscope to detect changes in the pattern or intensity of membrane staining.

-

-

Data Interpretation:

-

An increase in R18 fluorescence upon treatment with a lipid raft disruptor may suggest that the disruption of these ordered domains leads to a more fluid membrane environment, causing the R18 probes to diffuse further apart and thus dequench.

-

Monitoring Phospholipid Dynamics

Recent studies have shown that R18 can be used as an indicator of the dynamics of specific phospholipids, such as phosphatidylethanolamine (B1630911) (PE).[9][10] The internalization and intracellular trafficking of R18 can be dependent on the presence and metabolism of certain lipids, offering a tool to study these processes in living cells.[9][10]

Concluding Remarks

This compound is a versatile and powerful tool for probing the complex and dynamic nature of cellular membranes. Its utility in studying membrane fusion is well-established, and its applications continue to expand into areas such as the investigation of lipid microdomains and the tracking of phospholipid dynamics. By understanding the principles behind its use and carefully optimizing experimental protocols, researchers can leverage R18 to gain significant insights into fundamental cellular processes. However, it is important to be aware that at high concentrations and under certain illumination conditions, R18 can potentially perturb membrane fusion and may undergo photoconjugation to viral proteins.[11][12] Therefore, it is crucial to use the lowest effective concentration and illumination intensity to minimize these potential artifacts.[11]

References

- 1. biotium.com [biotium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 65603-19-2 [smolecule.com]

- 4. biotium.com [biotium.com]

- 5. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring phospholipid dynamics in vivo with a fluorescent dye octadecyl rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detecting and Controlling Dye Effects in Single-Virus Fusion Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octadecyl Rhodamine B Chloride for Studying Membrane Dynamics

For: Researchers, scientists, and drug development professionals.

Abstract

Octadecyl Rhodamine B Chloride (R18) is a lipophilic, cationic fluorescent probe widely utilized for investigating the intricate dynamics of cellular membranes. Its amphiphilic nature, characterized by a rhodamine B fluorophore headgroup and a long C18 alkyl tail, facilitates its spontaneous insertion and stable association within the phospholipid bilayer. A key characteristic of R18 is its concentration-dependent self-quenching, a phenomenon that has been extensively exploited in assays monitoring membrane fusion and fission events. Beyond these applications, R18 serves as a powerful tool for delineating the biophysical properties of membranes, including lipid lateral diffusion and the organization of microdomains such as lipid rafts. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and applications of this compound in the study of membrane dynamics.

Introduction

The plasma membrane is a highly dynamic and organized structure that plays a pivotal role in cellular signaling, transport, and homeostasis. Understanding the lateral organization and dynamics of lipids and proteins within the membrane is crucial for elucidating fundamental cellular processes. Fluorescent probes that intercalate into the lipid bilayer are indispensable tools for visualizing and quantifying these dynamics.

This compound (R18) has emerged as a versatile probe for membrane studies due to its favorable photophysical properties and its ability to mimic the behavior of lipids within the bilayer. This guide will delve into the technical aspects of using R18, providing researchers with the necessary information to design, execute, and interpret experiments aimed at unraveling the complexities of membrane dynamics.

Physicochemical and Spectral Properties

R18 is a cationic amphiphile that readily partitions into lipid membranes.[1] Its fluorescence is highly sensitive to its local environment and concentration.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄₆H₆₇ClN₂O₃ | [2] |

| Molecular Weight | 731.50 g/mol | [2] |

| CAS Number | 65603-19-2 | [2] |

| Solubility | Soluble in Ethanol or DMSO | [2] |

| Excitation Maximum (Methanol) | 556 nm | [2] |

| Emission Maximum (Methanol) | 578 nm | [2] |

| Excitation Maximum (Triton X-100) | 565 nm | [3] |

| Emission Maximum (Triton X-100) | 585 nm | [3] |

| Extinction Coefficient (Methanol) | ~100,000 cm⁻¹M⁻¹ | [4] |

| Extinction Coefficient (Triton X-100) | 95,400 cm⁻¹M⁻¹ | [4] |

| Critical Aggregation Concentration (CAC) | 14 nM | [3] |

Note: Spectral properties can vary depending on the solvent and membrane environment.

Quantitative Data for Membrane Studies

The utility of R18 in quantitative membrane studies stems from its predictable partitioning and fluorescence behavior in different lipid environments.

Table 2: Partitioning and Quenching of this compound in Model Membranes

| Parameter | Liquid-disordered (Ld) Phase (DOPC) | Liquid-ordered (Lo) Phase (DSC*) | Reference |

| Relative Quantum Yield (Φ/Φ_monomer) | Decreases with increasing mole fraction | Shows enhanced quenching compared to DOPC | [4] |

| Saturable Binding Capacity | Higher | 37% lower than DOPC | [4] |

| Partition Preference | Preferred | Partially excluded | [4] |

*DSC: 1:1:1 ternary mixture of DOPC/sphingomyelin/cholesterol, a model for lipid rafts.[4]

Table 3: Estimated Lateral Diffusion Coefficients in Different Membrane Phases

| Phase | Estimated Diffusion Coefficient (D) | Reference |

| Liquid-disordered (Ld) Phase | ~5 x 10⁻⁸ cm²/s | [5] |

| Liquid-ordered (Lo) Phase | ~1 x 10⁻⁸ cm²/s | [5] |

Note: These are estimated values for lipids within these phases. The diffusion of R18 is expected to be of a similar order of magnitude.

Experimental Protocols

Labeling of Vesicles and Cells with R18

This protocol describes the general procedure for labeling lipid vesicles (e.g., GUVs, LUVs) or cells with R18.

Materials:

-

This compound (R18) stock solution (1 mM in DMSO or ethanol)

-

Vesicle suspension or cell suspension

-

Phosphate-buffered saline (PBS) or appropriate buffer

Procedure:

-

Dilute the R18 stock solution to the desired working concentration in buffer. To avoid aggregation, it is recommended to work with concentrations below the critical aggregation concentration (14 nM) in the final suspension.[3] For some applications, higher concentrations are used to achieve self-quenching.

-

Add the diluted R18 solution to the vesicle or cell suspension. A typical final concentration for labeling is 1-10 µM, but this should be optimized for the specific application.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

Remove unincorporated R18 by washing the vesicles or cells with fresh buffer. This can be achieved by centrifugation and resuspension for cells or vesicles, or by gel filtration for vesicles.

Membrane Fusion Assay using R18 De-quenching

This assay is based on the principle that the fluorescence of R18 is quenched at high concentrations within a labeled membrane. Fusion with an unlabeled membrane leads to a dilution of the probe and a subsequent increase in fluorescence (de-quenching).

Workflow for Membrane Fusion Assay:

Caption: Workflow for a membrane fusion assay using R18 de-quenching.

Procedure:

-

Prepare two populations of vesicles or cells: one labeled with a self-quenching concentration of R18 (e.g., 5-10 mol%) and one unlabeled.

-

Mix the labeled and unlabeled populations in a fluorometer cuvette.

-

Record the baseline fluorescence.

-

Initiate fusion using the desired stimulus (e.g., addition of Ca²⁺, change in pH, introduction of a viral fusion protein).

-

Continuously monitor the fluorescence intensity at the emission maximum of R18 (around 585-590 nm) with excitation at its maximum (around 560-565 nm).

-

To determine the maximum de-quenching (100% fusion), add a detergent (e.g., Triton X-100) to the final mixture to completely disperse the probe.[3]

Studying Lipid Raft Partitioning

R18's differential partitioning between liquid-ordered (Lo) and liquid-disordered (Ld) phases can be used to study the formation and properties of lipid rafts.[4]

Experimental Setup for Lipid Raft Partitioning:

Caption: Experimental workflow for determining the partition coefficient of R18.

Procedure:

-

Prepare GUVs with a lipid composition known to phase-separate into Lo and Ld domains (e.g., DOPC:sphingomyelin:cholesterol in a 1:1:1 molar ratio).[3]

-

Label the GUVs with a low, non-quenching concentration of R18.

-

Image the GUVs using a confocal microscope. The Lo and Ld phases can often be distinguished by labeling with a phase-sensitive probe or by their morphology.

-

Quantify the average fluorescence intensity of R18 in the Lo phase (I_Lo) and the Ld phase (I_Ld).

-

Calculate the partition coefficient, Kp = I_Lo / I_Ld. A Kp value less than 1 indicates preferential partitioning into the Ld phase.

Applications in Studying Signaling Pathways

Membrane dynamics are integral to many signaling pathways, including those initiated by G protein-coupled receptors (GPCRs) and those involving endocytosis. R18 can be a valuable tool for investigating the role of membrane organization and trafficking in these processes.

GPCR Signaling and Membrane Microdomains

GPCR signaling is known to be spatially organized within the plasma membrane, often in cholesterol-rich lipid rafts.[1] Changes in membrane fluidity and domain organization can modulate receptor activity and downstream signaling.

Signaling Pathway Involving GPCRs and Lipid Rafts:

Caption: GPCR signaling within a lipid raft microdomain.

R18 can be used to study how ligand binding to a GPCR affects the local lipid environment. By measuring changes in R18 partitioning or diffusion (via techniques like Fluorescence Correlation Spectroscopy), researchers can infer alterations in lipid raft stability or dynamics upon receptor activation.

Endocytosis and Membrane Trafficking

Endocytosis is a fundamental process for nutrient uptake, receptor regulation, and pathogen entry. R18 can be used to label the plasma membrane and track its internalization and subsequent trafficking through endocytic pathways.

Clathrin-Mediated Endocytosis Pathway:

Caption: Tracking membrane flow through the endocytic pathway.

By labeling the plasma membrane with R18, researchers can use live-cell imaging to follow the internalization of the dye into endocytic vesicles and its progression through various endosomal compartments. This can provide insights into the kinetics of endocytosis and the fate of internalized membrane components.

Conclusion

This compound is a powerful and versatile fluorescent probe for the quantitative study of membrane dynamics. Its unique photophysical properties, particularly its concentration-dependent self-quenching and differential partitioning in various lipid phases, make it an invaluable tool for researchers in cell biology, biophysics, and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for utilizing R18 to explore the intricate and dynamic world of cellular membranes.

References

- 1. Studying GPCR Pharmacology in Membrane Microdomains: Fluorescence Correlation Spectroscopy Comes of Age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lateral Diffusion Coefficients of Separate Lipid Species in a Ternary Raft-Forming Bilayer: A Pfg-NMR Multinuclear Study - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's In-depth Guide to Procuring Octadecyl Rhodamine B Chloride

For researchers, scientists, and professionals in drug development, the precise selection and application of fluorescent probes are paramount to experimental success. Octadecyl Rhodamine B Chloride, a lipophilic dye, is a vital tool for visualizing and studying cell membranes. This technical guide provides a comprehensive overview of where to procure this compound, its key specifications, and detailed protocols for its use in research.

Key Suppliers and Product Specifications

Sourcing high-quality this compound is the first step toward reliable and reproducible experimental results. Several reputable chemical suppliers offer this product for research purposes. The following table summarizes the offerings from prominent vendors to facilitate a comparative analysis.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| Thermo Fisher Scientific (Invitrogen™) | This compound (R18) | O246 | Not specified | 10 mg |

| MedChemExpress | This compound | HY-W127703 | 98.67% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Sigma-Aldrich (MilliporeSigma) | This compound | Not readily available | Not specified | Not readily available |

| Chem-Impex | This compound | 01776 | ≥ 95% (HPLC) | Not specified |

| AbMole | This compound | M4735 | ≥99.0% | Not specified |

| Biotium | This compound (R18) | 60033 | Not specified | 10 mg |

| Tokyo Chemical Industry (TCI) | This compound | O0512 | >95.0% (HPLC) | 10 mg, 50 mg |

Note: Availability and specifications are subject to change. It is recommended to visit the supplier's website for the most current information.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective application.

| Property | Value | Source |

| CAS Number | 65603-19-2 | [1][2] |

| Molecular Formula | C₄₆H₆₇ClN₂O₃ | [1] |

| Molecular Weight | 731.5 g/mol | [1][2] |

| Appearance | Orange to amber or red powder | [1] |

| Solubility | Soluble in DMSO (90 mg/mL) and Ethanol | [3][2] |

| Storage Conditions | Store at 2 - 8 °C or -20°C, protect from light | [1][2] |

| Excitation Wavelength (λex) | 556 nm (in Methanol), 565 nm (in Triton X-100) | [2][4] |

| Emission Wavelength (λem) | 578 nm (in Methanol), 585 nm (in Triton X-100) | [2][4] |

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Cell Membrane Staining Protocol

This protocol is adapted from methodologies provided by MedChemExpress.[4]

1. Reagent Preparation:

-

Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Working Solution: Dilute the stock solution to a final working concentration of 0.44-4.4 µM in a suitable buffer (e.g., Tris buffer) containing 0.1% human serum albumin (HSA). The inclusion of HSA helps to prevent aggregation of the dye.[4]

2. Cell Staining Procedure:

-

Culture cells to the desired confluence on a suitable substrate (e.g., glass-bottom dishes or coverslips).

-

Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Incubate the cells with the working solution of this compound at 37°C for 5-15 minutes. The optimal incubation time may vary depending on the cell type.

-

After incubation, wash the cells two to three times with PBS to remove any unbound dye.

-

The cells are now ready for imaging. Mount the coverslip on a slide with a suitable mounting medium if required.

3. Imaging:

-

Visualize the stained cell membranes using a fluorescence microscope equipped with appropriate filters for Rhodamine (e.g., TRITC or Cy3 filter sets).

Membrane Fusion Assay

This compound is widely used in membrane fusion assays due to its self-quenching properties at high concentrations.[2][5] When labeled vesicles or viruses fuse with an unlabeled membrane, the dye becomes diluted, leading to an increase in fluorescence intensity.

1. Labeling of Vesicles/Viruses:

-

Incubate the vesicles or viral particles with a high concentration of this compound to ensure fluorescence self-quenching. The exact concentration will need to be optimized for the specific system.

2. Fusion Experiment:

-

Introduce the labeled vesicles/viruses to the target cells or unlabeled liposomes.

-

Monitor the fluorescence intensity over time using a fluorometer or a fluorescence microscope.

3. Data Analysis:

-

An increase in fluorescence intensity is indicative of membrane fusion. The rate and extent of fusion can be quantified from the fluorescence signal.

Diagrams and Workflows

To further clarify the experimental processes and underlying principles, the following diagrams have been generated.

References

An In-depth Technical Guide to the Safe Handling and Application of Octadecyl Rhodamine B Chloride Powder

For Researchers, Scientists, and Drug Development Professionals